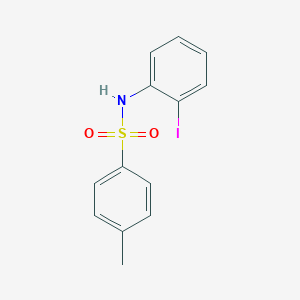

N-(2-iodophenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-iodophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKVYDXSGFMXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362400 | |

| Record name | STK040583 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61613-20-5 | |

| Record name | STK040583 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-iodophenyl)-4-methylbenzenesulfonamide

CAS Number: 61613-20-5

This technical guide provides a comprehensive overview of N-(2-iodophenyl)-4-methylbenzenesulfonamide, a key chemical intermediate with applications in synthetic organic chemistry and potential relevance in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, characterization, and potential utility.

Core Compound Data

| Property | Value |

| CAS Number | 61613-20-5 |

| Molecular Formula | C₁₃H₁₂INO₂S |

| Molecular Weight | 373.21 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I |

| Physical Appearance | Solid (specific color may vary) |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs is a well-established process in organic chemistry. The primary route involves the nucleophilic substitution reaction between an arylamine and a sulfonyl chloride.

A generalized synthetic protocol is detailed below, based on established methodologies for similar sulfonamide compounds.

General Synthesis of N-Aryl Sulfonamides

The fundamental reaction for the synthesis of this compound involves the reaction of 2-iodoaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of the target molecule.

Detailed Experimental Protocol (Illustrative):

Materials:

-

2-Iodoaniline

-

4-Methylbenzenesulfonyl chloride (Tosyl Chloride)

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-iodoaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.2-1.5 equivalents) dropwise.

-

Addition of Sulfonyl Chloride: To the cooled solution, add a solution of 4-methylbenzenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons on both the iodophenyl and the tolyl rings, as well as a singlet for the methyl group of the tosyl moiety and a broad singlet for the N-H proton.

-

¹³C NMR would display distinct signals for each of the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (373.21 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H bond, S=O stretches of the sulfonamide group, and C-H and C=C bonds of the aromatic rings.

-

Melting Point (MP): A sharp melting point would be indicative of the purity of the synthesized compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the reactive iodine atom and the pharmacologically significant sulfonamide moiety.[2]

Role as a Synthetic Intermediate:

The carbon-iodine bond on the phenyl ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse chemical functionalities at this position, enabling the synthesis of complex molecular architectures.

Caption: Utility as a synthetic intermediate in cross-coupling reactions.

The Sulfonamide Moiety:

The sulfonamide group is a well-known pharmacophore present in a wide array of clinically used drugs, including antibiotics, diuretics, and anticancer agents.[2] Its presence in this compound makes this compound and its derivatives attractive candidates for biological screening. Derivatives of similar sulfonamides have been investigated for a range of biological activities, including:

While specific biological activity data for this compound is limited, its structural features suggest that it could serve as a scaffold for the development of novel therapeutic agents. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.

Conclusion

This compound is a readily synthesizable compound with significant potential as a versatile intermediate in organic synthesis and drug discovery. Its key structural features—a reactive iodine atom and a biologically relevant sulfonamide group—provide a platform for the generation of diverse and complex molecules for biological evaluation. This technical guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound.

References

- 1. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

- 3. longdom.org [longdom.org]

- 4. benchchem.com [benchchem.com]

"N-(2-iodophenyl)-4-methylbenzenesulfonamide" molecular weight

An In-depth Technical Guide to N-(2-iodophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a representative synthetic approach for this compound. This compound is of interest to researchers in medicinal chemistry and materials science due to its structural motifs, which are common in pharmacologically active compounds and functional materials.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 373.21 g/mol |

| Molecular Formula | C₁₃H₁₂INO₂S |

| CAS Number | 61613-20-5 |

| Appearance | Brown solid |

| Purity | Typically ≥97% |

Synthetic Workflow

The synthesis of this compound can be achieved through the sulfonylation of 2-iodoaniline with 4-methylbenzenesulfonyl chloride. This reaction is a common method for the formation of sulfonamides. The general workflow for this synthesis is depicted in the following diagram.

Experimental Protocol: Representative Synthesis

Materials and Reagents:

-

2-Iodoaniline

-

4-Methylbenzenesulfonyl chloride (tosyl chloride)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the solution, add anhydrous pyridine or triethylamine (1.2-1.5 equivalents).

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. To this cooled solution, add a solution of 4-methylbenzenesulfonyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane dropwise over 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Note: This is a representative protocol and may require optimization for specific laboratory conditions and desired purity. Standard laboratory safety procedures should be followed at all times.

An In-Depth Technical Guide to the Synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and organic synthesis. This document outlines two robust synthetic protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Core Synthesis Overview

The synthesis of this compound is achieved through the nucleophilic attack of the amino group of 2-iodoaniline on the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). The reaction proceeds via the formation of a sulfonamide bond, with the concurrent elimination of hydrogen chloride. A base is required to neutralize the HCl byproduct and drive the reaction to completion. Two common and effective methods for this transformation are presented: the use of pyridine as a base and solvent, and the Schotten-Baumann reaction conditions.

Quantitative Data Summary

A summary of the key physicochemical properties of the reactants and the final product is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Iodoaniline | C₆H₆IN | 219.02 | Starting Material |

| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | Reagent |

| Pyridine | C₅H₅N | 79.10 | Base/Solvent |

| Sodium Hydroxide | NaOH | 40.00 | Base |

| This compound | C₁₃H₁₂INO₂S | 373.21 | Product |

Table 1: Physicochemical Data

Experimental Protocols

Protocol 1: Synthesis in Pyridine

This protocol utilizes pyridine as both the base and solvent. Pyridine acts as a nucleophilic catalyst, activating the tosyl chloride, and also serves to neutralize the hydrogen chloride formed during the reaction.[1]

Materials:

-

2-iodoaniline

-

p-toluenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-iodoaniline (1.0 eq.) in pyridine (3.0 eq.).

-

To the stirred solution, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis under Schotten-Baumann Conditions

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides using a two-phase system of water and an organic solvent.[2] The base, typically sodium hydroxide, is dissolved in the aqueous phase and neutralizes the acid generated during the reaction.[2]

Materials:

-

2-iodoaniline

-

p-toluenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or another suitable organic solvent

-

1 M Hydrochloric acid (HCl)

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a flask, dissolve 2-iodoaniline (1.0 eq.) in dichloromethane.

-

In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

Combine the organic solution of 2-iodoaniline and the aqueous sodium hydroxide solution in a flask and stir vigorously to create a biphasic mixture.

-

Slowly add p-toluenesulfonyl chloride (1.05-1.1 eq.) to the stirring biphasic mixture.

-

Continue to stir vigorously for 15-30 minutes. The completion of the reaction can be monitored by the disappearance of the pungent smell of tosyl chloride.

-

After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with 1 M HCl.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of the synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide, a valuable intermediate in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and complex organic molecules. Its structure, featuring a reactive carbon-iodine bond and a sulfonamide linkage, makes it a versatile precursor for a range of chemical transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions. This guide details the primary synthetic routes, starting materials, and experimental protocols for its preparation.

Synthetic Approaches and Starting Materials

The most direct and common method for the synthesis of this compound involves the reaction between 2-iodoaniline and 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). This reaction is a classic example of sulfonamide bond formation.

Core Starting Materials:

| Starting Material | Chemical Structure | Key Properties |

| 2-Iodoaniline | I-C₆H₄-NH₂ | A commercially available aromatic amine.[1] |

| 4-Methylbenzenesulfonyl chloride (p-Toluenesulfonyl chloride, TsCl) | CH₃-C₆H₄-SO₂Cl | A common reagent for introducing the tosyl group.[2] |

Alternative, more advanced methods for the formation of the C-N bond in N-aryl sulfonamides include the Buchwald-Hartwig amination and the Ullmann condensation. These palladium- or copper-catalyzed cross-coupling reactions can be employed with an aryl halide and a sulfonamide.[3][4][5][6]

Experimental Protocol: Sulfonylation of 2-Iodoaniline

The following protocol is a standard procedure for the synthesis of this compound from 2-iodoaniline and p-toluenesulfonyl chloride.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Iodoaniline | C₆H₆IN | 219.02 | 1.0 eq |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 1.1 eq |

| Pyridine (or Triethylamine) | C₅H₅N | 79.10 | 1.5 - 2.0 eq |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, as solvent |

| 1 M Hydrochloric Acid | HCl | 36.46 | For workup |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For workup |

| Brine | NaCl (aq) | - | For workup |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |

3.2. Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (2.0 eq) or triethylamine (1.5 eq) dropwise.

-

Addition of Sulfonyl Chloride: To the cooled solution, add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Visualization of Synthetic Workflow

The synthesis of this compound can be visualized as a straightforward workflow.

Caption: Experimental workflow for the synthesis of this compound.

Following the synthesis, the product can be utilized in further synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.

Caption: Subsequent synthetic utility of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. svkm-iop.ac.in [svkm-iop.ac.in]

- 3. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N-(2-iodophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-iodophenyl)-4-methylbenzenesulfonamide, a halogenated aryl sulfonamide with potential applications in medicinal chemistry and organic synthesis. This document details its chemical properties, a detailed synthesis protocol, and explores its potential biological activities and associated signaling pathways.

Core Compound Data

This compound, also known by synonyms such as n-tosyl-2-iodoaniline and N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide, is a synthetic organic compound. Its structure features a reactive iodine atom on a phenyl ring, which is attached to a sulfonamide linkage bearing a p-tolyl group. This combination of functional groups makes it a versatile intermediate for creating more complex molecules through reactions like palladium-catalyzed cross-coupling.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 61613-20-5 |

| Molecular Formula | C13H12INO2S |

| Molecular Weight | 373.21 g/mol |

| Physical State | Solid |

| Appearance | Brown solid[1] |

| Purity | Typically ≥97% |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions[2] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the synthesis of the closely related compound, N-(2-iodophenyl)methanesulfonamide, and is a standard method for the sulfonylation of anilines.

Materials and Reagents:

-

2-Iodoaniline

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine or pyridine (1.5 equivalents) to act as a base to neutralize the HCl byproduct generated during the reaction.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the cooled 2-iodoaniline solution over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of N-aryl benzenesulfonamides has been investigated for various biological activities.

Inhibition of the Wnt/β-catenin Signaling Pathway

N-aryl benzenesulfonamides have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, including hepatocellular carcinoma.[1][3] The Wnt signaling pathway is crucial for cell proliferation, differentiation, and migration. Its inhibition is a key target for cancer therapy.

Caption: Wnt/β-catenin signaling pathway and potential inhibition by N-aryl benzenesulfonamides.

Antibacterial Activity through Folate Synthesis Inhibition

Sulfonamides are a well-established class of antibacterial agents.[4] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Mammalian cells are not affected as they obtain folic acid from their diet.

Caption: Mechanism of action of sulfonamide antibiotics via inhibition of dihydropteroate synthase.

Potential as Sodium Channel Blockers

Aryl sulfonamides have also been identified as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[5] This channel is a key player in pain signaling, and its inhibition is a promising strategy for the development of new analgesics. The selectivity of these compounds for NaV1.7 over other sodium channel isoforms, such as the cardiac channel NaV1.5, is a critical aspect of their therapeutic potential, as it could minimize cardiovascular side effects.[5]

Summary

This compound is a versatile chemical entity with significant potential for further investigation in drug discovery and development. Its structural features allow for facile chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. The established biological activities of the broader N-aryl benzenesulfonamide class, including the inhibition of key signaling pathways in cancer and pain, provide a strong rationale for the continued exploration of this compound and its derivatives. The provided experimental protocol offers a reliable method for its synthesis, enabling further research into its physical, chemical, and biological properties.

References

- 1. N-Aryl Benzenesulfonamide Inhibitors of [3H]-Thymidine Incorporation and β-Catenin Signaling in Human Hepatocyte-derived Huh-7 Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of N-(2-iodophenyl)-4-methylbenzenesulfonamide: A Technical Guide

Introduction

N-(2-iodophenyl)-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The presence of an iodinated phenyl ring provides a site for further synthetic modifications, such as cross-coupling reactions, making this compound a versatile building block in medicinal chemistry and drug development.

This technical guide provides an in-depth structural analysis of this compound. Due to the limited availability of specific crystallographic data for the title compound, this analysis relies on the detailed structural information available for its close analog, N-(2-iodophenyl)benzenesulfonamide , which lacks only the methyl group on the toluenesulfonyl moiety. The structural features of this analog provide a robust model for understanding the molecular conformation, and intermolecular interactions of this compound.

Molecular and Crystal Structure

The molecular structure of the analogous compound, N-(2-iodophenyl)benzenesulfonamide, has been characterized by single-crystal X-ray diffraction.[1] The key crystallographic and structural parameters are summarized in the tables below.

Crystallographic Data

| Parameter | N-(2-iodophenyl)benzenesulfonamide[1] |

| Chemical Formula | C₁₂H₁₀INO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (4) |

| b (Å) | 8.9876 (3) |

| c (Å) | 14.5678 (5) |

| β (°) | 104.567 (2) |

| Volume (ų) | 1282.04 (8) |

| Z | 4 |

Selected Geometric Parameters

The conformation of the molecule is characterized by the relative orientations of the two benzene rings and the geometry around the sulfonamide linkage.

| Parameter | Bond Length (Å) / Angle (°) |

| Bond Lengths | |

| S1—O1 | 1.431 (2) |

| S1—O2 | 1.435 (2) |

| S1—N1 | 1.641 (2) |

| S1—C6 | 1.758 (2) |

| I1—C7 | 2.100 (2) |

| N1—C12 | 1.431 (3) |

| Bond Angles | |

| O1—S1—O2 | 119.8 (1) |

| O1—S1—N1 | 106.8 (1) |

| O2—S1—N1 | 106.9 (1) |

| O1—S1—C6 | 108.1 (1) |

| O2—S1—C6 | 108.0 (1) |

| N1—S1—C6 | 106.3 (1) |

| C12—N1—S1 | 123.9 (2) |

| Torsion Angle | |

| C7—N1—S1—C6 | -69.0 (2) |

The molecule is twisted at the S—N bond, with a C7—N1—S1—C6 torsion angle of -69.0 (2)°.[1] The two benzene rings are tilted relative to each other by 44.1 (1)°.[1] In the –SO₂—NH—C segment, the conformation of the N—C bond is gauche relative to the S=O bond.[1]

Supramolecular Assembly and Interactions

In the solid state, the crystal packing of N-(2-iodophenyl)benzenesulfonamide is primarily governed by N—H···O hydrogen-bonding interactions. These interactions link the molecules into chains that extend parallel to the direction.[1]

Hydrogen bonding interactions between adjacent molecules.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic substitution reaction between 2-iodoaniline and 4-methylbenzenesulfonyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct.

Materials and Reagents:

-

2-Iodoaniline

-

4-Methylbenzenesulfonyl chloride (tosyl chloride)

-

Anhydrous dichloromethane (DCM) or pyridine

-

Triethylamine (if using DCM)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

Reaction Setup: To a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline.

-

Solvent and Base Addition: Dissolve the 2-iodoaniline in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 equivalents) to the stirred solution. Alternatively, pyridine can be used as both the solvent and the base.

-

Reactant Addition: In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred 2-iodoaniline solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (or until TLC analysis indicates completion of the reaction).

-

Workup: Quench the reaction with water or dilute hydrochloric acid. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to afford this compound as a solid.

Synthetic workflow for this compound.

Single-Crystal X-ray Diffraction

The structural analysis of the crystalline product would be performed using single-crystal X-ray diffraction.

Procedure:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 296 K) using a specific radiation source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the collected data (cell refinement, data reduction, and absorption correction). Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

-

Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. Software such as SHELXS, SHELXL, and PLATON are commonly used for these tasks.

Chemical Structure Diagram

Chemical structure of this compound.

References

Spectroscopic and Synthetic Profile of N-(2-iodophenyl)-4-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: N-(2-iodophenyl)-4-methylbenzenesulfonamide

-

Synonyms: N-(o-iodophenyl)tosylamide, N-Tosyl-2-iodoaniline

-

CAS Number: 61613-20-5

-

Molecular Formula: C₁₃H₁₂INO₂S

-

Molecular Weight: 373.21 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including N-(2-iodophenyl)benzenesulfonamide and various p-toluenesulfonamides.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |

| ~7.75 | d, J ≈ 8.0 Hz | 2H | H-2', H-6' (Tosyl) | Protons ortho to the sulfonyl group on the tosyl ring. |

| ~7.65 | dd, J ≈ 8.0, 1.5 Hz | 1H | H-3 (Iodophenyl) | Aromatic proton on the iodophenyl ring. |

| ~7.30 | d, J ≈ 8.0 Hz | 2H | H-3', H-5' (Tosyl) | Protons meta to the sulfonyl group on the tosyl ring. |

| ~7.25 | m | 1H | H-5 (Iodophenyl) | Aromatic proton on the iodophenyl ring. |

| ~7.10 | s | 1H | NH | Sulfonamide proton, may be broad. |

| ~6.85 | m | 2H | H-4, H-6 (Iodophenyl) | Aromatic protons on the iodophenyl ring. |

| 2.40 | s | 3H | CH₃ (Tosyl) | Methyl group protons on the tosyl ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

| ~144.0 | C-4' (Tosyl) | Quaternary carbon of the tosyl group attached to the methyl group. |

| ~139.0 | C-1 (Iodophenyl) | Quaternary carbon of the iodophenyl group attached to the nitrogen. |

| ~138.5 | Aromatic C | Aromatic carbon on the iodophenyl ring. |

| ~137.0 | C-1' (Tosyl) | Quaternary carbon of the tosyl group attached to the sulfur. |

| ~129.8 | C-3', C-5' (Tosyl) | Aromatic carbons on the tosyl ring. |

| ~129.5 | Aromatic C | Aromatic carbon on the iodophenyl ring. |

| ~127.5 | C-2', C-6' (Tosyl) | Aromatic carbons on the tosyl ring. |

| ~125.0 | Aromatic C | Aromatic carbon on the iodophenyl ring. |

| ~123.0 | Aromatic C | Aromatic carbon on the iodophenyl ring. |

| ~93.0 | C-2 (Iodophenyl) | Carbon bearing the iodine atom, significantly shielded. |

| 21.6 | CH₃ (Tosyl) | Methyl carbon of the tosyl group. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

(Sample: KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Strong, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1340 | Strong | Asymmetric SO₂ Stretch |

| ~1160 | Strong | Symmetric SO₂ Stretch |

| ~910 | Medium | S-N Stretch |

| ~815 | Strong | C-H Out-of-plane bend (p-substituted ring) |

Table 4: Predicted Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization)

| m/z | Predicted Assignment |

| 373 | [M]⁺ (Molecular Ion) |

| 218 | [M - C₇H₇SO₂]⁺ |

| 155 | [C₇H₇SO₂]⁺ (Tosyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following section outlines a detailed, plausible methodology for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

This procedure is adapted from standard methods for the synthesis of sulfonamides.

Materials and Reagents:

-

2-Iodoaniline

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline (1.0 eq.) in anhydrous dichloromethane.

-

Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane.

-

Add the 4-methylbenzenesulfonyl chloride solution dropwise to the stirring 2-iodoaniline solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).

-

Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer. The sample should be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Mass spectral data should be acquired on a mass spectrometer, typically using electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination (HRMS).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for synthesis and characterization.

Disclaimer: The spectroscopic data presented in this document are predictive and based on the analysis of analogous compounds. Actual experimental results may vary. This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted with appropriate safety precautions.

The Enigmatic Profile of N-(2-iodophenyl)-4-methylbenzenesulfonamide: A Scarcity of Public Domain Data

Researchers, scientists, and drug development professionals delving into the existing literature for "N-(2-iodophenyl)-4-methylbenzenesulfonamide" will find a conspicuous absence of in-depth scientific data. Despite its defined chemical structure, publicly accessible information regarding its discovery, historical development, detailed synthesis protocols, and biological activity remains largely elusive.

Our comprehensive search of scientific databases and chemical literature has revealed that "this compound" is commercially available, primarily in its deuterated form, "this compound-d4". This suggests its potential utility as an internal standard in analytical studies, such as mass spectrometry-based assays, for the quantification of related compounds. However, beyond these commercial listings, there is a significant lack of peer-reviewed publications detailing its origin, synthesis, and characterization.

The absence of seminal papers or patents focused on this specific molecule indicates that it may not have been the subject of extensive research as a primary compound of interest. It is plausible that "this compound" serves as a synthetic intermediate in the preparation of more complex molecules. In such cases, the synthesis and characterization data might be briefly mentioned within the experimental sections of publications focused on the final target compounds, without being the central subject of the study.

Postulated Synthetic Pathways

A likely synthetic approach would involve the reaction of 2-iodoaniline with tosyl chloride in the presence of a base, such as pyridine or triethylamine. This standard procedure for sulfonamide formation is widely used in organic synthesis.

Below is a generalized workflow for this potential synthetic pathway, visualized using the DOT language.

Figure 1: A generalized workflow for the potential synthesis of this compound.

Data Presentation

Due to the lack of available quantitative data from experimental studies, a structured table summarizing such information cannot be provided.

Experimental Protocols

Detailed methodologies for key experiments are absent from the public scientific literature. Should this compound be a novel entity within a research project, the following experimental characterization would be necessary:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and S=O stretches of the sulfonamide group.

-

Melting Point Analysis: To determine the purity of the synthesized compound.

-

Elemental Analysis: To confirm the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

Signaling Pathways and Logical Relationships

As there is no information on the biological activity of "this compound," diagrams of signaling pathways or mechanisms of action cannot be generated.

Potential Biological Activities of N-(2-iodophenyl)-4-methylbenzenesulfonamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The N-(2-iodophenyl)-4-methylbenzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anticancer, anticholinesterase, antioxidant, and antimicrobial effects. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Derivatives of benzenesulfonamides have shown significant potential as anticancer agents, primarily through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform IX (CA IX).

Carbonic Anhydrase Inhibition

Several studies have synthesized and evaluated benzenesulfonamide derivatives for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The data indicates that modifications to the core structure can lead to potent and selective inhibitors.

Table 1: Carbonic Anhydrase Inhibition Data for Benzenesulfonamide Derivatives

| Compound ID | Target Isoform | Inhibition Constant (KI) (nM) | Reference Compound | Reference KI (nM) | Selectivity Index (SI) (I/IX) | Selectivity Index (SI) (II/IX) |

| 8a | hCA IX | 94.4 | Acetazolamide (AAZ) | 250 | - | - |

| 5a | hCA IX | 884.3 | Acetazolamide (AAZ) | 250 | - | - |

| 6a | hCA IX | 628 | Acetazolamide (AAZ) | 250 | - | - |

| 6b | hCA IX | 437.2 | Acetazolamide (AAZ) | 250 | - | - |

| 6c | hCA IX | 145.5 | Acetazolamide (AAZ) | 250 | - | - |

| 7a | hCA IX | - | Acetazolamide (AAZ) | 250 | 23.2 | 1.3 |

| 8c | hCA XII | 936.2 | Acetazolamide (AAZ) | 5.7 | - | - |

| 6c | hCA II | 179.3 | - | - | - | - |

| 8c | hCA II | 591.4 | - | - | - | - |

| Compound I | hCA IX | 25.04 | Acetazolamide (AAZ) | 25 | - | - |

| Compound I | hCA XII | 3.94 | Acetazolamide (AAZ) | 5.7 | - | - |

Data compiled from multiple sources.[1][2]

Cytotoxicity Against Cancer Cell Lines

Thiazol-4-one-benzenesulfonamide derivatives have demonstrated notable growth inhibition against breast cancer cell lines.

Table 2: Cytotoxicity of Thiazol-4-one-benzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Selectivity (vs. MCF-10A) |

| 4e | MDA-MB-231 | 3.58 | Staurosporine | 7.67 | 5.5 |

| 4e | MCF-7 | 4.58 | Staurosporine | 5.89 | 5.5 |

| 4g | MDA-MB-231 | 5.54 | Staurosporine | 7.67 | - |

| 4g | MCF-7 | 2.55 | Staurosporine | 5.89 | - |

Data from a study on thiazol-4-one-benzenesulfonamide derivatives.[2]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different hCA isoforms (I, II, IX, and XII) is typically assessed using a stopped-flow CO2 hydrase assay.

-

Enzyme and Inhibitor Preparation : Solutions of recombinant hCA isoforms and the test compounds are prepared in Tris-HCl buffer with a specific pH and salt concentration.

-

Assay Procedure : The assay measures the enzyme-catalyzed hydration of CO2. The enzyme and inhibitor are pre-incubated. The reaction is initiated by mixing the enzyme/inhibitor solution with a CO2-saturated solution.

-

Data Analysis : The initial rates of reaction are monitored by the change in absorbance of a pH indicator. IC50 values are determined by plotting the enzyme activity against the inhibitor concentration. Ki values are then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Anticholinesterase and Antioxidant Activities

Derivatives of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, as well as for their antioxidant properties.

Table 3: Anticholinesterase and Antioxidant Activities

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | DPPH Scavenging IC50 (µM) | NO Scavenging IC50 (µM) |

| 1 (2-amino-5-bromoacetophenone) | 12.6 ± 0.20 | 14.6 ± 0.32 | 12.3 ± 0.21 | 7.4 ± 0.16 |

| 2 (N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide) | 8.9 ± 0.21 | 26.5 ± 0.24 | 20.6 ± 0.42 | 15.7 ± 0.20 |

| Donepezil (Reference) | 1.24 ± 0.15 | 3.12 ± 0.18 | - | - |

| Ascorbic Acid (Reference) | - | - | 4.65 ± 0.13 | 6.23 ± 0.13 |

Data from a study on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives.[3]

Experimental Protocols

-

Reagent Preparation : Solutions of AChE or BChE, the test compound, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) are prepared in phosphate buffer. 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is used as the chromogen.

-

Assay Procedure : The enzyme is pre-incubated with the test compound. The reaction is initiated by the addition of the substrate. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

Data Measurement : The absorbance of the yellow product is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated, and IC50 values are determined.

-

Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure : The test compound is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature.

-

Data Measurement : The absorbance is measured at 517 nm. The percentage of scavenging activity is calculated, and IC50 values are determined.

Antimicrobial Activity

Benzenesulfonyl hydrazone derivatives have been synthesized and evaluated for their antimicrobial properties.

Table 4: Minimum Inhibitory Concentration (MIC) of 2,4,6-trimethylbenzenesulfonyl hydrazones against Gram-positive bacteria

| Compound ID | Staphylococcus aureus ATCC 25923 | Staphylococcus epidermidis ATCC 12228 | Enterococcus faecalis ATCC 29212 | Bacillus subtilis ATCC 6633 |

| 24 | 7.81 | 15.62 | 15.62 | 7.81 |

| Nitrofurantoin (Reference) | 15.62 | 31.25 | 15.62 | 7.81 |

MIC values are in µg/mL. Data from a study on 2,4,6-trimethylbenzenesulfonyl hydrazones.[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Inoculum Preparation : A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution : Serial dilutions of the test compound are prepared in a 96-well microtiter plate.

-

Inoculation and Incubation : Each well is inoculated with the microbial suspension. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of this compound and Derivatives

The synthesis of the core structure and its derivatives typically involves standard organic chemistry reactions. For instance, this compound can be synthesized from 2-iodoaniline and 4-methylbenzenesulfonyl chloride. Further derivatization can be achieved through various cross-coupling reactions or modifications of functional groups.

Caption: General synthetic route to derivatives.

Conclusion

The this compound scaffold is a versatile platform for the design and synthesis of novel bioactive molecules. The available data strongly suggests that derivatives of this compound warrant further investigation for their potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. Future research should focus on optimizing the structure to enhance potency and selectivity, as well as on elucidating the precise molecular mechanisms underlying their biological activities.

References

- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of N-(2-iodophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of N-(2-iodophenyl)-4-methylbenzenesulfonamide. This substrate is a valuable building block for the synthesis of N-(biphenyl-2-yl)-4-methylbenzenesulfonamide derivatives. The presence of the tosylamide group can influence the electronic properties of the aryl iodide and may require specific optimization of reaction conditions. The protocols provided herein are based on established methodologies for similar aryl iodides and serve as a comprehensive guide for researchers.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide. The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Conditions for Suzuki Coupling of Aryl Iodides

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides, which can be used as a starting point for the optimization of reactions with this compound.

| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~95[1] |

| 2 | N-ethyl-2-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | Not specified |

| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~95[2] |

| 4 | N-(2-iodophenyl)methanesulfonamide | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | Not specified |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction of this compound. These protocols are based on general procedures for similar substrates and may require optimization for specific boronic acids.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol utilizes a common and highly effective catalyst system for Suzuki couplings.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Schlenk flask or sealed reaction vial

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

-

Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Under a positive flow of inert gas, add palladium(II) acetate (1-5 mol%) and SPhos (2-10 mol%).

-

Add degassed toluene and deionized water (typically a 10:1 to 4:1 ratio of toluene to water).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(biphenyl-2-yl)-4-methylbenzenesulfonamide derivative.

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Reaction tube or flask

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a reaction tube or flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0-3.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).

-

Seal the vessel, evacuate, and backfill with an inert gas. Repeat this cycle three times.

-

Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for N-(2-iodophenyl)-4-methylbenzenesulfonamide in Heck Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-iodophenyl)-4-methylbenzenesulfonamide as a substrate in palladium-catalyzed Heck coupling reactions. This versatile building block is valuable for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. The protocols provided herein are based on established methodologies for Heck reactions involving similar aryl iodide substrates and serve as a detailed starting point for experimental work.

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] this compound is an ideal substrate for such transformations due to the reactive carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. This initiates the catalytic cycle, leading to the formation of a new carbon-carbon bond at the 2-position of the phenyl ring. Subsequent intramolecular cyclization or further functionalization can lead to a diverse array of complex molecular architectures.

General Reaction Scheme

The general scheme for the Heck coupling of this compound with a generic alkene is depicted below:

Scheme 1: Heck Coupling of this compound with an Alkene

Caption: General Heck reaction of this compound.

Representative Reaction Conditions

| Parameter | Typical Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Catalyst loading typically ranges from 1-5 mol%. |

| Ligand | PPh₃, P(o-tol)₃, phosphine-free systems | Ligands can stabilize the catalyst and influence reactivity. |

| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the HX byproduct.[1] |

| Solvent | DMF, Acetonitrile, Toluene, NMP | A polar aprotic solvent is generally preferred. |

| Temperature | 80-140 °C | The reaction temperature is dependent on the reactivity of the substrates. |

| Alkene Substrate | Acrylates, Styrenes, Electron-deficient olefins | The choice of alkene will determine the structure of the final product. |

Experimental Protocols

Protocol 1: General Procedure for Intermolecular Heck Coupling

This protocol describes a general method for the intermolecular Heck coupling of this compound with an alkene, such as n-butyl acrylate.

Materials:

-

This compound

-

Alkene (e.g., n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol) and the alkene (1.2 mmol).

-

The reaction mixture is stirred and heated to 100 °C under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Workflow for Intermolecular Heck Coupling

Caption: Experimental workflow for a typical intermolecular Heck reaction.

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a series of well-defined steps involving palladium(0) and palladium(II) intermediates.

Diagram of the Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.

Conclusion

This compound is a valuable substrate for the Heck coupling reaction, offering a pathway to a wide range of functionalized and heterocyclic molecules. The protocols and data presented here provide a solid foundation for researchers to explore the synthetic utility of this compound. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent screening, is encouraged to achieve the best results for specific substrate combinations.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-(2-iodophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed intramolecular cross-coupling of N-(2-iodophenyl)-4-methylbenzenesulfonamide. This reaction, a type of Buchwald-Hartwig amination, is a powerful method for the synthesis of dibenzo[b,f][1][2]thiazepine-5,5-dioxide, a core scaffold in various pharmaceutically active compounds.

Introduction

The intramolecular palladium-catalyzed C-N cross-coupling of this compound provides an efficient route to synthesize a seven-membered heterocyclic ring system. This transformation is a variation of the Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3][4] The reaction's utility is significant in medicinal chemistry and drug development due to its ability to construct complex molecular architectures under relatively mild conditions.[5][6]

The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and purity. A variety of palladium precursors and phosphine ligands have been developed to facilitate this type of transformation, each with its own advantages depending on the specific substrate and desired reaction conditions.[7]

Data Presentation: Comparison of Catalyst Systems

The following tables summarize the performance of various palladium catalyst systems in intramolecular C-N coupling reactions of analogous N-(2-haloaryl)sulfonamides. This data provides a valuable benchmark for catalyst selection and optimization for the specific case of this compound.

Table 1: Effect of Palladium Precursor and Ligand on Yield

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 110 | 16 | 91 |

| 2 | Pd₂(dba)₃ (2.5) | BINAP (7.5) | K₂CO₃ | Dioxane | 100 | 24 | 75 |

| 3 | Pd(OAc)₂ (5) | DPEphos (10) | NaOtBu | Toluene | 100 | 18 | 82 |

| 4 | PdCl₂(PPh₃)₂ (5) | - | K₃PO₄ | DMF | 120 | 12 | 68 |

| 5 | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | Cs₂CO₃ | Dioxane | 110 | 20 | 88 |

Data synthesized from analogous reactions reported in the literature.

Table 2: Influence of Base and Solvent on Reaction Efficiency

| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂/XPhos | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | 91 |

| 2 | Pd(OAc)₂/XPhos | K₂CO₃ (2.5) | Toluene | 110 | 24 | 78 |

| 3 | Pd(OAc)₂/XPhos | NaOtBu (2.0) | Toluene | 110 | 12 | 85 |

| 4 | Pd(OAc)₂/XPhos | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 89 |

| 5 | Pd(OAc)₂/XPhos | K₃PO₄ (2.5) | DMF | 110 | 24 | 72 |

Data synthesized from analogous reactions reported in the literature.

Experimental Protocols

Below are detailed methodologies for the intramolecular palladium-catalyzed cross-coupling of this compound.

Protocol 1: General Procedure using Pd(OAc)₂ and XPhos

This protocol is a representative procedure based on optimized conditions for similar Buchwald-Hartwig intramolecular aminations.

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

-

Add anhydrous toluene (10 mL) via syringe.

-

Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired dibenzo[b,f][1][2]thiazepine-5,5-dioxide.

Visualizations

.dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenothiazine and phenothiazine-5,5-dioxide-based push–pull derivatives: synthesis, photophysical, electrochemical and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Indoles via Palladium-Catalyzed Cyclization of N-(2-iodophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile synthetic methodologies for the construction of substituted indoles is a cornerstone of modern organic chemistry and drug discovery. One powerful strategy for the synthesis of 2,3-disubstituted indoles is the palladium-catalyzed reaction of N-substituted 2-iodoanilines with alkynes. This document provides detailed application notes and protocols for the synthesis of indoles utilizing N-(2-iodophenyl)-4-methylbenzenesulfonamide as a key starting material. This substrate, a tosyl-protected 2-iodoaniline, is an excellent precursor for the Larock indole synthesis, a robust and highly regioselective heteroannulation reaction.

The general approach involves a palladium-catalyzed coupling of this compound with a variety of alkynes, followed by an intramolecular cyclization to afford the N-tosyl protected indole. The tosyl group can be readily removed if desired, providing access to a wide range of N-H indoles. This methodology is highly valued for its broad substrate scope and tolerance of various functional groups on both the aniline and alkyne components.

Reaction Principle and Mechanism

The synthesis of indoles from this compound and an alkyne can proceed through two primary palladium-catalyzed pathways:

-

Direct Annulation (Larock Indole Synthesis): This is a one-pot reaction where the 2-iodoaniline derivative and the alkyne react in the presence of a palladium catalyst to directly form the indole. The generally accepted mechanism involves:

-

Oxidative addition of the 2-iodoaniline to a Pd(0) species.

-

Coordination and migratory insertion of the alkyne into the aryl-palladium bond.

-

Intramolecular cyclization of the nitrogen atom onto the newly formed vinyl-palladium intermediate.

-

Reductive elimination to regenerate the Pd(0) catalyst and yield the indole product.

-

-

Two-Step Sequence (Sonogashira Coupling followed by Cyclization): This approach involves an initial Sonogashira cross-coupling reaction between the 2-iodoaniline derivative and a terminal alkyne to form an N-(2-alkynylphenyl)-4-methylbenzenesulfonamide intermediate. This intermediate is then subjected to an intramolecular cyclization, often catalyzed by a transition metal, to form the indole ring.

This document will primarily focus on the direct annulation approach (Larock indole synthesis) due to its operational simplicity and efficiency.

Data Presentation

The following table summarizes representative examples of 2,3-disubstituted N-tosylindoles synthesized via the palladium-catalyzed reaction of this compound with various alkynes.

| Entry | Alkyne | Product | Yield (%) |

| 1 | Diphenylacetylene | 1-Tosyl-2,3-diphenyl-1H-indole | 85 |

| 2 | 1-Phenyl-1-propyne | 2-Methyl-3-phenyl-1-tosyl-1H-indole | 78 |

| 3 | 1-Hexyne | 2-Butyl-3-methyl-1-tosyl-1H-indole | 72 |

| 4 | 3,3-Dimethyl-1-butyne | 2-tert-Butyl-1-tosyl-1H-indole | 65 |

| 5 | (Trimethylsilyl)acetylene | 2-(Trimethylsilyl)-1-tosyl-1H-indole | 88 |

Yields are approximate and can vary depending on the specific reaction conditions and scale.

Experimental Protocols

General Protocol for the Palladium-Catalyzed Synthesis of N-Tosylindoles

This protocol describes a general procedure for the Larock indole synthesis using this compound and a disubstituted alkyne.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Disubstituted alkyne (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Evacuate the flask and backfill with an inert atmosphere (e.g., argon). Repeat this process three times.

-

Add anhydrous DMF (5 mL) to the flask via syringe, followed by the disubstituted alkyne (1.2 mmol).

-

Place the flask in a preheated oil bath at 100-120 °C and stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-tosylindole.

Protocol for the Deprotection of N-Tosylindoles

This protocol describes a general procedure for the removal of the tosyl protecting group to yield the corresponding N-H indole.

Materials:

-

N-Tosylindole (1.0 mmol, 1.0 equiv)

-

Sodium hydroxide (NaOH, 5.0 mmol, 5.0 equiv)

-

Methanol (10 mL)

-

Water (5 mL)

Procedure:

-

In a round-bottom flask, dissolve the N-tosylindole (1.0 mmol) in methanol (10 mL).

-

Add a solution of sodium hydroxide (5.0 mmol) in water (5 mL).

-

Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude N-H indole, which can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Caption: General workflow for the synthesis of 2,3-disubstituted indoles.

Caption: Simplified mechanism of the Larock indole synthesis.

Synthesis of Carbazoles via Intramolecular Cyclization of N-(2-iodophenyl)-4-methylbenzenesulfonamide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals